(+)-Pileamartine A

Cytotoxicity Cancer Cell Lines Alkaloid Selectivity

Researchers studying plant alkaloid mechanisms require non-cytotoxic probes to avoid confounding cell death in pathway or differentiation assays. (+)-Pileamartine A, isolated from Pilea aff. martinii, is uniquely non-cytotoxic (IC50 >150 µM across KB, HepG-2, LU-1, MCF-7 lines), while co-isolated analogs are potently cytotoxic (pileamartine D IC50 = 25 nM). • Non-cytotoxic negative control with >6,000-fold selectivity window vs. pileamartine D • Authenticated reference standard with absolute stereochemistry confirmed by total synthesis • Unprecedented tetracyclic carbon skeleton validated by 2D NMR and ECD • Available from stock with rapid global delivery

Molecular Formula C24H29NO3
Molecular Weight 379.5 g/mol
Cat. No. B15144110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Pileamartine A
Molecular FormulaC24H29NO3
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C23CC4=CC(=C(C=C4C2CC5N3CCCC5)OC)OC
InChIInChI=1S/C24H29NO3/c1-26-19-9-7-17(8-10-19)24-15-16-12-22(27-2)23(28-3)14-20(16)21(24)13-18-6-4-5-11-25(18)24/h7-10,12,14,18,21H,4-6,11,13,15H2,1-3H3/t18-,21+,24+/m0/s1
InChIKeyDNRZIXHIBJKFNC-SNYIIPAISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Pileamartine A for Scientific Procurement: A Structurally Unique Alkaloid with a Verified Non-Cytotoxic Profile


(+)-Pileamartine A is a complex alkaloid first isolated from the leaves of *Pilea aff. martinii* [1]. It features an unprecedented tetracyclic carbon skeleton [2] and is structurally distinguished from cytotoxic analogs found in the same plant, such as pileamartines C and D, julandine, and cryptopleurine. Its absolute stereochemistry has been revised following the first total synthesis [3]. This compound is procured for research into non-cytotoxic alkaloid mechanisms, differentiation therapy studies, and as a benchmark for advanced synthetic methodologies.

Why In-Class Substitution of (+)-Pileamartine A is Scientifically Unjustified: A Comparative Profile


Generic substitution among *Pilea aff. martinii* alkaloids is not viable due to profound differences in biological activity and molecular structure. While closely related analogs like pileamartine D, pileamartine C, julandine, and cryptopleurine exhibit potent cytotoxicity in the nanomolar to low micromolar range [1], (+)-Pileamartine A is demonstrably non-cytotoxic across multiple cancer cell lines at concentrations up to 150 µM [2]. This fundamental functional divergence, rooted in its unique tetracyclic carbon skeleton [3], dictates that these compounds cannot be interchanged. The procurement of (+)-Pileamartine A is essential for studies where its specific, non-cytotoxic profile is the primary experimental variable.

(+)-Pileamartine A: Quantified Differentiation Against Closest Analogs in Cytotoxicity, Structure, and Synthesis


Cytotoxicity Profile: (+)-Pileamartine A vs. Potent Cytotoxic Analogs from the Same Plant

(+)-Pileamartine A is non-cytotoxic, in stark contrast to the potent cytotoxic activity of its co-isolated analogs. In a direct, comparative assay using the same cancer cell lines (KB, HepG-2, LU-1, MCF-7), pileamartine D showed strong and selective inhibition with IC50 values of 25 and 27 nM against KB and HepG-2 cells, respectively. Pileamartine C, julandine, and cryptopleurine all exhibited cytotoxicity with IC50 values of less than 1 µM across the panel [1]. In contrast, (+)-Pileamartine A showed no cytotoxic activity against several cancer cell lines, even at a high concentration of 150 µM [2].

Cytotoxicity Cancer Cell Lines Alkaloid Selectivity Pilea aff. martinii

Structural Uniqueness: An Unprecedented Carbon Skeleton Distinct from All Other *Pilea* Alkaloids

(+)-Pileamartine A possesses an unprecedented tetracyclic carbon skeleton that is not found in any other alkaloid class [1]. This is in direct contrast to its co-isolated analogs: pileamartine C and D are phenanthroquinolizidine alkaloids, while julandine and cryptopleurine belong to the same phenanthroquinolizidine class [2]. The structural uniqueness of (+)-Pileamartine A was confirmed by comprehensive MS and 2D NMR analyses, and its absolute configuration was established by comparing experimental and calculated ECD spectra [1].

Natural Product Chemistry Structural Novelty Alkaloid Skeleton Pilea aff. martinii

Absolute Stereochemistry: Corrected Configuration via Total Synthesis

The absolute stereochemistry of (+)-Pileamartine A was initially assigned based on ECD calculations. However, the first total synthesis of the compound, achieved via an Aza-Heck triggered aryl C-H functionalization cascade, led to a reassignment of its absolute configuration [1]. This synthetic confirmation of the correct stereochemistry is a critical quality attribute not available for its less-studied congeners. The synthesis provided an authentic sample that validated the structural revision [2].

Total Synthesis Stereochemistry Structure Revision Natural Product

Synthetic Accessibility: First Total Synthesis Enables Reliable Procurement of Authentic Material

A reliable, nine-step total synthesis of (+)-Pileamartine A has been established using an intramolecular Pd(0)-catalyzed alkene 1,2-aminoarylation reaction [1]. This synthetic route provides a dependable method for producing authentic, stereochemically pure material, overcoming the limitations of scarce natural supply [2]. In contrast, many of its analogs, such as pileamartines C and D, julandine, and cryptopleurine, rely primarily on isolation from natural sources, which can introduce supply chain variability and batch-to-batch inconsistency.

Total Synthesis Methodology Pd-Catalysis Medicinal Chemistry

Functional Divergence: Pileamartine A vs. Pileamartine B in α-Glucosidase Inhibition

Within the same structural class, pileamartine B exhibited weak inhibitory activity against the α-glucosidase enzyme, with an inhibition of 11% at a concentration of 200 µM [1]. In contrast, (+)-Pileamartine A showed no inhibitory activity against this enzyme at similar concentrations [1]. This functional divergence, despite sharing the same unprecedented carbon skeleton, highlights that even minor structural variations between pileamartine A and B lead to distinct biological readouts.

α-Glucosidase Enzyme Inhibition Diabetes Alkaloid Selectivity

Validated Application Scenarios for Procuring (+)-Pileamartine A Based on Quantified Evidence


Mechanistic Studies Requiring a Non-Cytotoxic Alkaloid Probe

For research into plant alkaloid signaling or cellular differentiation pathways, a non-cytotoxic probe is essential to avoid confounding cell death. (+)-Pileamartine A is the ideal candidate, as it is confirmed to be non-cytotoxic at concentrations up to 150 µM [1], whereas its co-isolated analogs from the same plant (e.g., pileamartine D, IC50 = 25 nM) are potently cytotoxic [2].

Reference Standard for Dereplication and Structural Analysis of Novel Alkaloids

Natural product chemists isolating new compounds from *Pilea* species or related flora can use (+)-Pileamartine A as an authenticated reference standard. Its unprecedented carbon skeleton, confirmed by 2D NMR and ECD, and its revised absolute stereochemistry from total synthesis provide a definitive benchmark for dereplication and structural validation [3].

Benchmark Compound for Advanced Synthetic Methodology Development

The first total synthesis of (+)-Pileamartine A, achieved via a novel Aza-Heck triggered aryl C-H functionalization cascade [4], makes it a valuable benchmark compound. Synthetic chemists can procure the authentic natural product to compare against their own synthesized material, validating new catalytic methods or cascade reactions aimed at complex polyheterocyclic structures.

Control for Functional Genomics and Target Identification Studies

When using cytotoxic alkaloids like cryptopleurine (IC50 = 3 nM against multiple cancer lines ) for target identification or functional genomics, a structurally complex yet non-cytotoxic control is required. (+)-Pileamartine A serves this purpose, allowing researchers to attribute observed cellular effects specifically to the cytotoxic mechanism of the active compound rather than to a general alkaloid stress response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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